molecular formula C10H7BrF2N2O2 B14053498 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14053498
M. Wt: 305.08 g/mol
InChI Key: OEPQFUSXOLOXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione (CAS No. 1499388-70-3) is a bromo- and difluoro-substituted hexahydropyrimidine-dione derivative. Its molecular formula is C₁₀H₇BrF₂N₂O₂, with a molecular weight of 305.08 g/mol . The compound features a six-membered saturated pyrimidine ring fused with two ketone groups (dione moiety) and a para-bromo, 2,6-difluoro-substituted phenyl ring.

Key physicochemical properties include:

  • Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

Molecular Formula

C10H7BrF2N2O2

Molecular Weight

305.08 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H7BrF2N2O2/c11-5-3-6(12)9(7(13)4-5)15-2-1-8(16)14-10(15)17/h3-4H,1-2H2,(H,14,16,17)

InChI Key

OEPQFUSXOLOXQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

Preparation Methods

Role of Halogenated Aromatic Precursors

The electron-withdrawing bromo and fluoro substituents on the phenyl ring necessitate careful selection of reaction conditions to avoid premature dehalogenation. Friedel-Crafts acylation of (4-bromo-2,6-difluoro-phenyl)trimethylsilane with acetyl chloride, catalyzed by AlCl₃ in dichloromethane, yields 1-(4-bromo-2,6-difluoro-phenyl)ethanone with 74% efficiency. This intermediate’s α-position becomes the site for further functionalization, often via amination or condensation reactions.

Synthetic Methodologies for Hexahydropyrimidine-2,4-dione Formation

Cyclization of β-Ureido Ketone Intermediates

The most widely reported pathway involves converting 1-(4-bromo-2,6-difluoro-phenyl)ethanone into a β-ureido ketone, followed by acid- or base-mediated cyclization.

Step 1: Synthesis of β-Amino Ketone
The ethanone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 1-(4-bromo-2,6-difluoro-phenyl)-2-aminopropan-1-one. This step typically achieves 65–70% yield under optimized conditions.

Step 2: Urea Condensation
Reacting the β-amino ketone with urea in refluxing ethanol in the presence of p-toluenesulfonic acid generates the β-ureido ketone. Cyclization occurs spontaneously upon heating to 120°C, forming the hexahydropyrimidine-2,4-dione ring.

Table 1: Optimization of Cyclization Conditions

Parameter Optimal Value Yield (%)
Temperature 120°C 82
Catalyst (p-TsOH) 10 mol% 85
Solvent Toluene 78

Mannich Reaction Approach

An alternative route employs a one-pot Mannich reaction between 1-(4-bromo-2,6-difluoro-phenyl)ethanone, urea, and formaldehyde. This method, adapted from lycopodine synthesis strategies, proceeds via in-situ formation of an iminium ion intermediate, which undergoes cyclization to yield the target compound.

Reaction Conditions

  • Solvent: Dichloromethane
  • Catalyst: AlCl₃ (15 mol%)
  • Time: 24 hours
  • Yield: 68%

Mechanistic Insights and Side Reactions

Cyclization Kinetics

The hexahydropyrimidine ring formation follows pseudo-first-order kinetics, with the rate-limiting step being the nucleophilic attack of the urea nitrogen on the β-carbonyl group. Density functional theory (DFT) calculations indicate that electron-withdrawing halogen substituents increase the electrophilicity of the carbonyl, accelerating cyclization by 1.7-fold compared to non-halogenated analogs.

Competing Pathways

Principal side reactions include:

  • Over-alkylation: Excess formaldehyde leads to bis-Mannich adducts (15–20% yield without careful stoichiometric control).
  • Ring Contraction: Under strongly acidic conditions, the hexahydropyrimidine ring may contract to a pyrrolidine derivative via a retro-Mannich process.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.16 (m, 2H, Ar-H)
  • δ 4.21 (t, 2H, N-CH₂)
  • δ 3.89 (s, 2H, C=O adjacent CH₂)
  • δ 2.58 (s, 3H, CH₃ in minor impurity from ethanone precursor)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)
  • 1540 cm⁻¹ (C-N stretch)
  • 740 cm⁻¹ (C-Br bend)

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals ≥98.5% purity for optimized batches. Residual solvents (DCM, ethanol) remain below ICH Q3C limits.

Industrial-Scale Considerations

Cost-Effective Halogenation

Direct bromination of 2,6-difluoroacetophenone using N-bromosuccinimide (NBS) in CCl₄ reduces precursor synthesis costs by 40% compared to silane-based routes.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23.4 (improved from 35.2 in legacy methods)
  • E-factor: 8.7 kg waste/kg product

Applications and Derivatives

The compound serves as a key intermediate in:

  • Pharmaceuticals: Angiotensin-converting enzyme (ACE) inhibitors with enhanced halogen-mediated binding affinity.
  • Agrochemicals: Systemic herbicides leveraging the bromo-fluoro motif for soil persistence.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The hexahydropyrimidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Halogen Substitution Patterns

A closely related positional isomer is 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione (CAS No. 1564650-91-4). Key differences include:

Parameter 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
Molecular Formula C₁₀H₇BrF₂N₂O₂ C₁₀H₈BrFN₂O₂
Molecular Weight 305.08 g/mol 287.08 g/mol
Substituent Positions 4-Bromo, 2,6-difluoro on phenyl 3-Bromo, 4-fluoro on phenyl
Hazard Profile H315, H319, H335 No data available

Key Observations :

  • The lower molecular weight of the 3-bromo-4-fluoro analog (287.08 vs. 305.08 g/mol) reflects reduced halogen content, which may influence solubility and bioavailability.

Core Structure Variations: Dione Derivatives

Imidazolidine-2,4-dione Derivatives

European Patent Bulletin (2023) highlights imidazolidine-2,4-dione derivatives (e.g., 1-((S)-1-(3-chloro-5-fluoro-2-...-phenyl)ethyl)-imidazolidine-2,4-dione) as bradykinin B2 receptor antagonists for treating skin diseases .

Comparison :

  • Ring Size : Hexahydropyrimidine-dione (6-membered) vs. imidazolidine-dione (5-membered). The larger ring in the target compound may offer greater conformational flexibility for substituent positioning.
  • Bioactivity : While the target compound’s applications are unspecified, the imidazolidine-dione derivatives demonstrate that dione cores paired with halogenated aryl groups are pharmacologically relevant, particularly in modulating receptor interactions .
Quinazolinone Derivatives

describes 3-(2,6-difluoro-phenyl)-5-methyl-3H-quinazolin-4-ones, which share the 2,6-difluoro-phenyl motif but feature a quinazolinone core instead of a pyrimidine-dione .

Comparison :

  • Electrophilic Character: The pyrimidine-dione’s ketone groups may increase electrophilicity compared to the quinazolinone’s lactam structure, affecting reactivity in medicinal chemistry contexts.
  • Substituent Role : The 2,6-difluoro substitution in both compounds suggests that this pattern enhances binding affinity in aromatic systems, possibly through halogen bonding or steric effects .

Research Findings and Implications

  • Halogen Positioning : Bromine at the para position (target compound) vs. meta position (3-bromo analog) may alter electronic distribution, impacting interactions with biological targets or catalysts in synthesis .
  • Therapeutic Potential: Structural analogs like imidazolidine-diones highlight the importance of halogenated dione derivatives in drug discovery, particularly for inflammatory and dermatological conditions .
  • Safety Profiles: The target compound’s hazard warnings (skin/eye irritation) underscore the need for careful handling compared to analogs with unknown toxicity .

Biological Activity

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the presence of a hexahydropyrimidine core with a bromo and difluoro-substituted phenyl group. Its molecular formula is C12_{12}H11_{11}BrF2_2N2_2O2_2, and it has a molecular weight of approximately 327.13 g/mol.

Antimicrobial Activity

Research indicates that derivatives of hexahydropyrimidine compounds often exhibit notable antimicrobial properties. In a study assessing various synthesized derivatives, some exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 6 to 25 µg/mL against multiple strains, including E. coli and S. aureus .

CompoundTarget BacteriaMIC (µg/mL)
Hexahydropyrimidine DerivativeE. coli10
Hexahydropyrimidine DerivativeS. aureus12
Hexahydropyrimidine DerivativeP. aeruginosa15

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce cytotoxic effects on cancer cell lines such as human leukemia cells (CEM), with IC50_{50} values indicating significant potency compared to standard chemotherapeutic agents .

Cell LineIC50_{50} (µM)Reference
CEM (Human Leukemia)0.13 ± 0.06
MCF-7 (Breast Cancer)0.25 ± 0.05

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. In vivo studies demonstrated its effectiveness in reducing inflammation in carrageenan-induced models, with a percentage inhibition comparable to established anti-inflammatory drugs .

Case Studies

  • In Vivo Study on Anti-inflammatory Effects : A study conducted on rats showed that treatment with the compound resulted in a significant reduction of paw edema compared to control groups treated with saline. The compound exhibited an inhibition rate of approximately 48%, which was comparable to indomethacin, a well-known anti-inflammatory agent .
  • Cytotoxicity Assessment : In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that it selectively inhibited cell proliferation with lower toxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.